1,1,1,2-Tetrachloroethane

Description

1,1,1,2-tetrachloroethane is a clear colorless liquid. (NTP, 1992)

This compound is a member of chloroethanes.

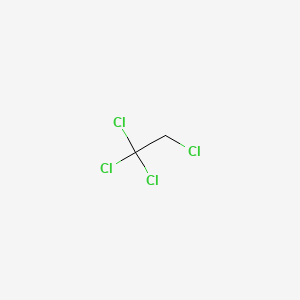

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2-tetrachloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLAWKAXOMEXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4, Array | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021317 | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,1,2-tetrachloroethane is a clear colorless liquid. (NTP, 1992), Yellowish-red liquid; [NIOSH] Yellow to red liquid; [ICSC] Clear colorless liquid; [NTP], YELLOW-TO-RED LIQUID., Yellowish-red liquid. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

266.9 °F at 760 mmHg (NTP, 1992), 130.2 °C, 130.5 °C, 267 °F | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in acetone, benzene, chloroform; miscible in ethanol and ether, In water, 1.07X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.11, 0.1% | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5406 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5406 g/cu cm at 20 °C, Relative density (water = 1): 1.54, 1.54 | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

10 mmHg at 66.7 °F ; 20 mmHg at 89.8 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 1.9, (77 °F): 14 mmHg | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, heavy liquid | |

CAS No. |

630-20-6, 23425-39-0, 25322-20-7 | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,2,2-Tetrachloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023425390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1,2-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2-tetrachloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5MKE574X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethane, 1,1,1,2-tetrachloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI80EFD0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-94.4 °F (NTP, 1992), -70.2 °C, -94 °F | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-Tetrachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0597.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,1,2-Tetrachloroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrachloroethane (B165186) (CAS No. 630-20-6), a chlorinated hydrocarbon, has historically been utilized as a solvent and as an intermediate in the synthesis of other chlorinated compounds such as trichloroethylene (B50587) and tetrachloroethylene.[1] Although its direct commercial application has diminished, it remains a compound of interest in research and is a notable byproduct in several industrial chlorination processes.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with available quantitative data, detailed experimental methodologies derived from patent literature and technical reports, and visualizations of the reaction pathways.

Core Synthesis Pathways

The production of this compound can be broadly categorized into direct synthesis methods and its formation as a byproduct. The primary direct synthesis routes include the chlorination of 1,1,2-trichloroethane (B165190), the isomerization of its isomer 1,1,2,2-tetrachloroethane (B165197), and the chlorination of 1,1-dichloroethylene.

Chlorination of 1,1,2-Trichloroethane

The direct chlorination of 1,1,2-trichloroethane represents a straightforward method for the synthesis of this compound.[1] This reaction involves the substitution of a hydrogen atom with a chlorine atom.

Reaction: CHCl₂−CH₂Cl + Cl₂ → CCl₃−CH₂Cl + HCl[1]

Detailed experimental protocols for this specific transformation are not extensively available in open literature, but patent documents describe similar chlorination processes for related compounds, providing a basis for the methodology.

Experimental Protocol:

A liquid-phase chlorination of 1,1,2-trichloroethane can be conducted in a suitable reactor equipped for gas dispersion, heating, and pressure control.

-

Reactor Setup: A stirred tank reactor made of a corrosion-resistant material is charged with 1,1,2-trichloroethane.

-

Catalyst: While the reaction can proceed thermally, the use of a Lewis acid catalyst such as anhydrous aluminum chloride may be employed to enhance the reaction rate and selectivity, although specific catalysts for this exact reaction are not detailed in the available literature.

-

Reaction Conditions: Chlorine gas is introduced into the liquid 1,1,2-trichloroethane. The reaction temperature is maintained in the range of 110-115°C. The reaction is carried out under pressure to maintain the liquid phase.

-

Monitoring and Work-up: The reaction progress can be monitored by gas chromatography (GC) analysis of the reaction mixture. Upon completion, the excess chlorine and hydrogen chloride byproduct are vented. The crude product is then subjected to distillation to separate the desired this compound from unreacted starting material and any polychlorinated byproducts.

Isomerization of 1,1,2,2-Tetrachloroethane

This compound can be prepared in a highly purified form through the isomerization of its more common isomer, 1,1,2,2-tetrachloroethane.[1] This process is typically catalyzed by a Lewis acid.

Reaction: Cl₂CHCHCl₂ ⇌ CCl₃CH₂Cl

Experimental Protocol:

-

Reactants and Catalyst: 1,1,2,2-Tetrachloroethane is mixed with a Lewis acid catalyst, such as aluminum chloride.[1]

-

Reaction Conditions: The reaction mixture is heated to promote the isomerization. The specific temperature is not widely reported but would be sufficient to overcome the activation energy for the rearrangement.

-

Purification: The resulting mixture, containing both isomers, is then purified, likely through fractional distillation, to isolate the this compound.

Chlorination of 1,1-Dichloroethylene

The liquid-phase chlorination of 1,1-dichloroethylene (vinylidene chloride) offers another route to this compound. This addition reaction is facilitated by a Lewis acid catalyst.[1]

Reaction: CH₂=CCl₂ + Cl₂ → CH₂ClCCl₃

Experimental Protocol:

-

Reaction Setup: The reaction is conducted in a liquid phase at approximately 40°C.[1]

-

Catalyst: Aluminum chloride is used as the Lewis acid catalyst to polarize the chlorine molecule and facilitate the electrophilic addition across the double bond.[1]

-

Procedure: Chlorine gas is bubbled through a solution of 1,1-dichloroethylene containing the aluminum chloride catalyst. The temperature is carefully controlled to prevent side reactions.

-

Product Isolation: After the reaction is complete, the catalyst is quenched and removed. The product mixture is then washed and purified by distillation.

Simultaneous Gas-Phase Dehydrochlorination and Chlorination of 1,1-Dichloroethane (B41102)

A more complex, continuous process for the synthesis of chlorinated ethanes, including this compound, involves the simultaneous dehydrochlorination and chlorination of 1,1-dichloroethane in the gas phase.

Experimental Protocol (based on patent WO2017/53528):

-

Reactant Preparation: A solution of 1 wt% 1,1-dichloroethane in a solvent such as chloroform (B151607) is prepared. To this, 4 wt% sulfuryl chloride (as a chlorine source) is added.[2]

-

Reactor System: The reactant solution is pumped at a rate of 10-30 liquid cc/hour into a vaporizer and then into a fixed-bed reactor. The reactor described is 1.09 cm in internal diameter and 25.4 cm long, packed with a Y-type zeolite catalyst (1/16" extrudates).[2]

-

Reaction Conditions: The reactor is maintained at a temperature of 175°C and atmospheric pressure. The residence time is approximately 10 seconds.[2]

-

Product Collection and Analysis: The reactor effluent is cooled to 0°C to condense the products. The condensed liquid is then analyzed by GC/MS to determine the product distribution. This process is reported to achieve complete conversion of 1,1-dichloroethane.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the described synthesis pathways. It is important to note that detailed yield information is often not publicly available, and the data presented is based on the limited information from the cited sources.

| Synthesis Pathway | Starting Material(s) | Catalyst | Temperature (°C) | Pressure | Reported Yield/Conversion | Reference(s) |

| Chlorination of 1,1,2-Trichloroethane | 1,1,2-Trichloroethane, Chlorine | Not specified, potentially thermal or Lewis acid | 110-115 | Elevated | Data not available | [1] |

| Isomerization of 1,1,2,2-Tetrachloroethane | 1,1,2,2-Tetrachloroethane | Aluminum Chloride | Elevated | Not specified | High purity product | [1] |

| Chlorination of 1,1-Dichloroethylene | 1,1-Dichloroethylene, Chlorine | Aluminum Chloride | ~40 | Not specified | Data not available | [1] |

| Dehydrochlorination/Chlorination of 1,1-Dichloroethane | 1,1-Dichloroethane, Sulfuryl Chloride | Y-type Zeolite | 125-200 (specifically 175) | Atmospheric | Complete conversion of 1,1-dichloroethane | [2] |

Formation as a Byproduct

This compound is frequently formed as an undesired byproduct in various industrial chlorination processes, particularly in the production of:

-

1,1,1-Trichloroethane: Synthesized from 1,1-dichloroethane or 1,1,2-trichloroethane.[1]

-

1,1,2,2-Tetrachloroethane: Produced from the chlorination of 1,2-dichloroethane.[1]

In these processes, the reaction conditions that favor the primary product may also lead to the formation of this compound through over-chlorination or side reactions. The separation of this isomer from the desired product is typically achieved through fractional distillation.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthesis pathways, the following diagrams are provided in the DOT language for Graphviz.

Caption: Primary synthesis pathways to this compound.

Caption: Formation of this compound as a byproduct.

Conclusion

The synthesis of this compound can be achieved through several distinct chemical pathways. While direct synthesis methods such as the chlorination of 1,1,2-trichloroethane and the isomerization of 1,1,2,2-tetrachloroethane are established, the compound is also a common byproduct in the large-scale production of other chlorinated hydrocarbons. The selection of a particular synthesis route in a research or industrial setting would depend on factors such as the availability of starting materials, desired purity of the final product, and economic considerations. The information and diagrams presented in this guide provide a foundational understanding of the key chemical transformations involved in the synthesis of this compound for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1,2-Tetrachloroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrachloroethane (B165186) is a chlorinated hydrocarbon with the chemical formula C₂H₂Cl₄.[1] It exists as a colorless liquid and possesses a sweet, chloroform-like odor.[1] This compound has historically seen use as a solvent and in the manufacturing of wood stains and varnishes.[1] A comprehensive understanding of its physicochemical properties is paramount for its safe handling, application in research and industrial processes, and for predicting its environmental fate and transport. This guide provides a detailed overview of these properties, along with methodologies for their experimental determination.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in the table below. It is crucial to distinguish this isomer from its counterpart, 1,1,2,2-tetrachloroethane, as their physical and toxicological properties differ.

| Property | Value | Reference |

| Molecular Formula | C₂H₂Cl₄ | [1] |

| Molecular Weight | 167.85 g/mol | [1] |

| CAS Number | 630-20-6 | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, chloroform-like | [1] |

| Boiling Point | 130.5 °C (266.9 °F; 403.6 K) | [1] |

| Melting Point | -70.2 °C (-94.4 °F; 203.0 K) | [1] |

| Density | 1.5532 g/cm³ | [1] |

| Vapor Pressure | 14 mmHg (at 25 °C) | [1] |

| Water Solubility | 0.1% (at 20 °C) | [1] |

Thermodynamic Properties

The thermodynamic properties of a substance are critical for understanding its energy content and behavior in chemical reactions.

| Property | Value | Reference |

| Standard Enthalpy of Formation (Liquid) | -193.4 ± 1.1 kJ/mol | [2] |

| Enthalpy of Vaporization | Data not readily available for 1,1,1,2-isomer | |

| Specific Heat Capacity (Liquid) | Data not readily available for 1,1,1,2-isomer | |

| Thermal Conductivity (Liquid) | Data not readily available for 1,1,1,2-isomer | |

| Viscosity (Liquid) | Data not readily available for 1,1,1,2-isomer |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are generalized and may require optimization based on available instrumentation and specific experimental goals.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and straightforward method for its determination is distillation.

Experimental Workflow for Boiling Point Determination

References

1,1,1,2-Tetrachloroethane spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1,1,1,2-Tetrachloroethane (B165186)

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (ClCH₂CCl₃). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.

Compound Overview

This compound is a chlorinated hydrocarbon with the chemical formula C₂H₂Cl₄.[1][2] It exists as a colorless liquid with a sweet, chloroform-like odor.[3] This compound is utilized as a solvent and in the manufacturing of wood stains and varnishes.[3]

| Property | Value |

| Chemical Formula | C₂H₂Cl₄[1][2] |

| Molecular Weight | 167.85 g/mol [1][2][4] |

| CAS Registry Number | 630-20-6[1][2] |

| Boiling Point | 138 °C[4] |

| Melting Point | -70.2 °C[4] |

| Density | 1.598 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.481[4] |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to its two unique carbon environments.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ~4.4 | Singlet | CDCl₃[5] |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment | Solvent |

| ~59.8 | -CH₂Cl | CDCl₃[6] |

| ~93.8 | -CCl₃ | CDCl₃[6] |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound shows characteristic absorptions for C-H and C-Cl bonds.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | C-H stretch |

| ~1400 | CH₂ scissoring |

| ~1250 | CH₂ wagging |

| ~800-600 | C-Cl stretch |

Note: The specific peak values can be found on the spectrum provided by the NIST Chemistry WebBook.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 166, 168, 170, 172 | Low | [M]⁺ (Molecular Ion) |

| 131, 133, 135 | High | [M-Cl]⁺ |

| 117, 119, 121 | High | [CCl₃]⁺ |

| 95, 97 | Medium | [C₂H₂Cl₂]⁺ |

| 83, 85 | High | [CHCl₂]⁺ |

| 49, 51 | Medium | [CH₂Cl]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[7]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required due to the lower natural abundance and sensitivity of the ¹³C isotope.[7]

-

Transfer the solution to a clean, dry NMR tube. Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon environment.[8] A larger number of scans and a relaxation delay may be necessary to obtain a quantitative spectrum, especially for the quaternary carbon.[9]

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10]

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[10][11] Avoid trapping air bubbles.

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the salt plates with a suitable dry solvent (e.g., acetone) and store them in a desiccator to prevent damage from moisture.[10]

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction (Direct Inlet or GC-MS):

-

For a pure, volatile liquid like this compound, direct injection into the mass spectrometer via a heated inlet system is a common method.

-

Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any potential impurities before entering the mass spectrometer.[12] This is a widely used method for analyzing volatile organic compounds.[12]

Data Acquisition:

-

The sample is vaporized and introduced into the ion source of the mass spectrometer.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV for electron ionization), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, and the data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Ethane, 1,1,1,2-tetrachloro- [webbook.nist.gov]

- 2. Ethane, 1,1,1,2-tetrachloro- [webbook.nist.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound ReagentPlus�, 99 630-20-6 [sigmaaldrich.com]

- 5. This compound(630-20-6) 1H NMR [m.chemicalbook.com]

- 6. This compound(630-20-6) 13C NMR [m.chemicalbook.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

Environmental Degradation of 1,1,1,2-Tetrachloroethane: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation of 1,1,1,2-tetrachloroethane (B165186), a synthetic chlorinated hydrocarbon. Due to its historical use as a solvent and in the chemical industry, it is a contaminant of concern in various environmental matrices. This document details the abiotic and biotic degradation pathways of this compound, summarizes key quantitative data, and provides illustrative experimental protocols for its study.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for predicting its environmental fate and transport. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 630-20-6 | [1] |

| Molecular Formula | C₂H₂Cl₄ | [1] |

| Molecular Weight | 167.85 g/mol | [1] |

| Appearance | Colorless heavy liquid | [1] |

| Boiling Point | 130.5 °C | [1] |

| Melting Point | -68.7 °C | [1] |

| Water Solubility | 1,100 mg/L at 25 °C | [1] |

| Vapor Pressure | 12.0 mm Hg at 25 °C | [2] |

| Henry's Law Constant | 2.50 x 10⁻³ atm-m³/mol | [2] |

| Log Koc | 2.60 (estimated) | [2] |

| Log Kow | 2.49 | [1] |

Abiotic Degradation

Abiotic degradation of this compound occurs through chemical reactions that do not involve microorganisms. The primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the transformation of this compound. While specific experimental data on the hydrolysis of this compound is limited, studies on its isomer, 1,1,2,2-tetrachloroethane (B165197), indicate that hydrolysis is pH-dependent, with faster degradation under basic to neutral conditions.[3] The primary hydrolysis product of 1,1,2,2-tetrachloroethane is trichloroethylene.[3] It is plausible that this compound undergoes a similar dehydrochlorination reaction to form 1,1,2-trichloroethene.

Photolysis

In the atmosphere, this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.[2] The estimated half-life for this reaction in the atmosphere is approximately 891 days.[2] Direct photolysis by sunlight is not expected to be a significant degradation pathway as this compound does not absorb light at wavelengths greater than 290 nm.[2]

Biotic Degradation

The biodegradation of this compound is a critical process in its natural attenuation. Both anaerobic and aerobic pathways have been investigated, with anaerobic degradation appearing to be more significant.

Anaerobic Biodegradation

Under anaerobic conditions, particularly methanogenic conditions, this compound can be readily biodegraded.[4] The primary degradation mechanism is reductive dichloroelimination, where two chlorine atoms are removed from adjacent carbons, leading to the formation of a double bond.[4]

The main observed biotic degradation pathway for this compound is its transformation to 1,1-dichloroethene (1,1-DCE).[4] This process has been shown to be mediated by anaerobic bacteria.[4] The further degradation of 1,1-DCE can proceed under methanogenic conditions, especially in the presence of a suitable co-substrate like lactic acid.[4]

dot

Aerobic Biodegradation

Aerobic biodegradation of highly chlorinated ethanes is generally a slower process compared to anaerobic degradation. Information specifically on the aerobic degradation of this compound is scarce. However, studies on other chlorinated ethanes suggest that aerobic cometabolism could be a potential degradation pathway.[5] In cometabolism, microorganisms do not use the contaminant as a primary energy source but degrade it fortuitously with the help of enzymes produced for the degradation of other substrates (growth substrates). For instance, microorganisms grown on substrates like butane (B89635) have been shown to cometabolize chloroform (B151607) and 1,1,1-trichloroethane.[5]

Quantitative Data on Degradation

Quantitative data on the degradation of this compound is limited. The following table summarizes available data, with some information for its isomer, 1,1,2,2-tetrachloroethane, provided for context.

| Parameter | Value | Conditions | Compound | Reference |

| Atmospheric Half-life | ~891 days | Reaction with hydroxyl radicals | This compound | |

| Anaerobic Biodegradation | Rapid | Methanogenic, with or without external electron donors | This compound | [4] |

| Hydrolysis Half-life | 29 - 102 days | Neutral pH | 1,1,2,2-Tetrachloroethane | |

| Anaerobic Biodegradation Half-life | 4.3 - 6.9 days | Methanogenic microcosms (19°C) | 1,1,2,2-Tetrachloroethane | [6] |

Experimental Protocols

This section outlines generalized experimental protocols for studying the degradation of this compound in laboratory settings. These protocols are based on methodologies reported for chlorinated ethanes.

Anaerobic Microcosm Study

Objective: To assess the anaerobic biodegradation potential and pathways of this compound in a specific environmental matrix (e.g., soil, sediment, groundwater).

Materials:

-

Serum bottles (160 mL) with Teflon-lined septa and aluminum crimp caps.

-

Anaerobic glove box or chamber.

-

Environmental matrix (soil, sediment, groundwater).

-

Mineral medium (optional, to provide essential nutrients).

-

This compound stock solution (in a suitable solvent like methanol).

-

Co-substrate (e.g., lactic acid, acetate) stock solution (optional).

-

Autoclave.

-

Gas chromatograph (GC) with an appropriate detector (e.g., electron capture detector - ECD, or mass spectrometer - MS).

Procedure:

-

Microcosm Setup:

-

In an anaerobic chamber, dispense a known amount of the environmental matrix (e.g., 50 g of soil or sediment) into serum bottles.

-

Add a specific volume of groundwater or mineral medium to create a slurry.

-

Spike the microcosms with a known concentration of this compound from the stock solution.

-

If investigating co-metabolism, add the co-substrate.

-

Prepare sterile (autoclaved) controls to assess abiotic degradation.

-

Seal the bottles with Teflon-lined septa and aluminum crimps.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

-

-

Sampling and Analysis:

-

At regular time intervals, sacrifice triplicate microcosms from each treatment group.

-

Analyze the headspace or the aqueous phase for the concentration of this compound and its potential degradation products (e.g., 1,1-DCE) using GC-ECD or GC-MS.

-

Monitor geochemical parameters such as pH, oxidation-reduction potential (ORP), and methane (B114726) production.

-

dot

Analytical Method for this compound and its Metabolites

Instrumentation: Gas Chromatograph with Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS).

Sample Preparation (Water):

-

Direct Aqueous Injection: For relatively high concentrations.

-

Purge and Trap: For low concentrations. A known volume of the water sample is purged with an inert gas, and the volatile organic compounds (VOCs) are trapped on a sorbent material. The trap is then heated to desorb the VOCs onto the GC column.

-

Headspace Analysis: A water sample is placed in a sealed vial and allowed to equilibrate at a constant temperature. A portion of the gas phase (headspace) above the liquid is then injected into the GC.

Sample Preparation (Soil/Sediment):

-

Methanol (B129727) Extraction: A known mass of soil/sediment is extracted with methanol. An aliquot of the methanol extract is then diluted with water and analyzed as a water sample.

GC Conditions (Example):

-

Column: DB-624 or equivalent capillary column suitable for VOC analysis.

-

Injector Temperature: 200-250°C.

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C).

-

Detector Temperature (ECD): 280-300°C.

-

Carrier Gas: Helium or Nitrogen.

Quality Control:

-

Analysis of method blanks, laboratory control samples, and matrix spikes.

-

Use of internal standards for quantification.

Conclusion

The environmental degradation of this compound is a complex process influenced by both abiotic and biotic factors. While data specific to this isomer is less abundant than for 1,1,2,2-tetrachloroethane, current research indicates that anaerobic biodegradation via reductive dichloroelimination to 1,1-dichloroethene is a key degradation pathway. Further research is needed to fully elucidate all degradation pathways, quantify degradation rates under a wider range of environmental conditions, and identify the specific microbial communities and enzymes involved in its transformation. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are essential for developing effective remediation strategies for sites contaminated with this compound.

References

- 1. This compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | Cl3CCH2Cl | CID 12418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Biodegradation of this compound under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anaerobic degradation of 1,1,2,2-tetrachloroethane and association with microbial communities in a freshwater tidal wetland, Aberdeen Proving Ground, Maryland: Laboratory experiments and comparisons to field data | U.S. Geological Survey [usgs.gov]

Toxicological profile of 1,1,1,2-Tetrachloroethane

An In-depth Technical Guide on the Toxicological Profile of 1,1,1,2-Tetrachloroethane (B165186)

Introduction

This compound (CASRN 630-20-6), an isomer of 1,1,2,2-tetrachloroethane, is a chlorinated hydrocarbon that exists as a colorless, non-flammable liquid with a sweet, chloroform-like odor.[1][2] Historically, it has been used as a solvent, in the production of wood stains and varnishes, and as an intermediate in the manufacture of other chlorinated solvents like trichloroethylene (B50587) and tetrachloroethylene.[3][4][5] While its commercial use has declined due to toxicity concerns, it can still be found as an impurity in other widely used products and as an environmental contaminant in air, water, and soil near manufacturing sites.[3][6] This document provides a comprehensive overview of the toxicological profile of this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The physical and chemical characteristics of this compound are essential for understanding its environmental fate and toxicokinetics.

| Property | Value | Reference |

| CAS Registry Number | 630-20-6 | [2] |

| Molecular Formula | C₂H₂Cl₄ | [2] |

| Molecular Weight | 167.84 g/mol | [1] |

| Appearance | Colorless heavy liquid | [1][4] |

| Odor | Sweet, chloroform-like | [1][2] |

| Boiling Point | 130.2 - 130.5 °C | [2][4] |

| Melting Point | -70.2 °C | [2][4] |

| Density | 1.5406 - 1.5532 g/cm³ at 20 °C | [2][4] |

| Vapor Pressure | 1 kPa at 17 °C; 14 mmHg at 25°C | [1][4] |

| Water Solubility | 1.07 g/L at 25 °C (Slightly soluble) | [4] |

| Octanol/Water Partition Coefficient (log P) | 2.93 | [4] |

| Conversion Factor (Air) | 1 ppm = 6.87 mg/m³ (at 25 °C, 101 kPa) | [4] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While no human data on the toxicokinetics of this compound are available, studies in rodents provide insight into its ADME profile.[4]

-

Absorption: Due to its lipophilic nature, this compound is expected to be readily absorbed following oral, inhalation, and dermal exposure. An in vitro human blood:air partition coefficient of approximately 30 suggests significant respiratory uptake.[4]

-

Distribution: Following absorption, it is likely distributed throughout the body, with potential accumulation in adipose and other lipid-rich tissues.

-

Metabolism: The liver is the primary site of metabolism. In rodents, metabolism proceeds via oxidation to produce tetrachloroethanol, which can be conjugated with glucuronic acid. Trichloroacetic acid is another major urinary metabolite.[4][7] Minor metabolic pathways may lead to the formation of 1,1-dichloroethylene and 1,1,2-trichloroethylene.[4] After subcutaneous administration to mice, about 43% of the dose was exhaled within three days.[7]

-

Excretion: Metabolites, primarily trichloroethanol and trichloroacetic acid, are excreted in the urine.[4][7] Approximately 78% of an administered dose was excreted by mice within three days.[7]

Toxicological Profile

The primary target organs for this compound toxicity are the liver, kidneys, and the central nervous system (CNS).[4]

Acute Toxicity

Exposure to high concentrations can cause irritation of the eyes, skin, nose, and throat, as well as CNS depression leading to symptoms like headache, dizziness, nausea, and confusion.[2][8]

| Species | Route | Parameter | Value (mg/kg) | Reference |

| Male Wistar Rat | Oral | LD₅₀ | 670 | [7] |

| Female Wistar Rat | Oral | LD₅₀ | 780 | [7] |

| Male Swiss-Webster Mouse | Oral | LD₅₀ | 1500 | [7] |

Subchronic and Chronic Toxicity

Long-term exposure studies in animals have confirmed hepatic and renal toxicity.

-

Hepatic Effects: In a 2-year gavage study, mice exhibited liver alterations including inflammation, necrosis, fatty metamorphosis, and hepatocytomegaly.[4] Rats treated for 10 months showed hepatic fatty vacuolization and centrilobular necrosis.[4]

-

Renal Effects: Long-term studies in rats revealed kidney mineralization.[6] Male rats treated for 21 days showed hyaline droplet nephropathy and increased tubule regeneration.[6]

-

Central Nervous System (CNS) Effects: In a 103-week study, high-dose rats of both sexes showed signs of CNS effects, including inactivity and incoordination.[9]

| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference |

| F344/N Rat | 103 weeks | Gavage | - | 125 | Kidney mineralization (males); Hepatic clear cell change (females) | [7][9] |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as Group 2B, possibly carcinogenic to humans .[4] This classification is based on sufficient evidence in experimental animals.

| Species | Strain | Route | Dosing Regimen | Findings | Reference |

| Mouse | B6C3F1 | Gavage | 0, 250, or 500 mg/kg/day, 5 days/week for 65-103 weeks | Statistically significant increases in hepatocellular adenoma (males and females) and hepatocellular carcinoma (females). | [4][9] |

| Rat | F344/N | Gavage | 0, 125, or 250 mg/kg/day, 5 days/week for 103 weeks | No clear evidence of carcinogenicity. The study's sensitivity was reduced by accidental deaths. | [4][9] |

Genotoxicity

The evidence for the genotoxicity of this compound is considered weak and the available data are limited.[4]

-

Most studies of mutagenesis in bacteria have reported mixed or negative results.[4][9]

-

Some studies suggest possible clastogenic effects (causing structural chromosome damage).[4]

-

One study reported that this compound covalently bound to DNA in the lung, liver, kidney, and stomach of rats and mice following intraperitoneal injection.[3][6]

-

It was negative in a rat liver focus initiation/promotion assay.[9]

Reproductive and Developmental Toxicity

Data on reproductive and developmental toxicity are limited. In one long-term study, female rats treated with 300 mg/kg/day showed reduced growth.[9] No dedicated, comprehensive reproductive or developmental toxicity studies were found in the search results.

Mechanism of Toxicity

The precise mechanisms of this compound toxicity are not fully elucidated, but evidence points towards metabolic activation as a key event, particularly for hepatotoxicity. Non-genotoxic mechanisms, such as cytotoxicity, are also implicated.[4]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below is a summary of the protocol used in the key carcinogenicity bioassay conducted by the National Toxicology Program (NTP).

NTP (1983) Carcinogenicity Bioassay of this compound

-

Test Substance: Technical grade this compound (>99% pure) in corn oil vehicle.

-

Species and Strain: Fischer 344/N (F344/N) rats and B6C3F1 mice.

-

Group Size: 50 males and 50 females per dose group.

-

Administration Route: Gavage (oral).

-

Dosage Levels:

-

Rats: 0 (vehicle control), 125, or 250 mg/kg/day.

-

Mice: 0 (vehicle control), 250, or 500 mg/kg/day.

-

-

Dosing Schedule: 5 days per week.

-

Duration of Exposure: 103 weeks for control and low-dose groups. The high-dose mouse groups were terminated at 65 weeks due to excessive toxicity.[4][9]

-

Observations:

-

Mortality and clinical signs were observed throughout the study.

-

Body weights were recorded regularly.

-

Comprehensive histopathologic examinations were performed on all animals in all groups at the end of the study.

-

Conclusion

This compound is a chemical with significant toxicological concerns, particularly regarding its effects on the liver, kidneys, and central nervous system. The classification by IARC as a possible human carcinogen is supported by clear evidence of carcinogenicity in mice, specifically the induction of hepatocellular tumors. While the evidence for genotoxicity is weak, its potential to bind to DNA warrants consideration. The toxic effects appear to be mediated, at least in part, by metabolic activation to reactive intermediates. Given the limited data on human exposure and reproductive toxicity, a cautious approach to handling and exposure is strongly advised.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - DCCEEW [dcceew.gov.au]

- 3. This compound (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]

- 4. This compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound (Ref: HSDB 4148) [sitem.herts.ac.uk]

- 6. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. nj.gov [nj.gov]

- 9. waterboards.ca.gov [waterboards.ca.gov]

1,1,1,2-Tetrachloroethane reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of 1,1,1,2-Tetrachloroethane (B165186)

Introduction

This compound (1,1,1,2-TeCA), also known as asymmetrical tetrachloroethane, is a chlorinated hydrocarbon (CASR number: 630-20-6) characterized as a colorless liquid with a sweet, chloroform-like odor. Historically, it has been utilized as a solvent and in the production of wood stains and varnishes. While its production and use have declined, understanding its reaction mechanisms is of paramount importance for environmental remediation, toxicological assessment, and industrial process optimization. This technical guide provides a comprehensive overview of the primary biotic and abiotic degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.

Biotic Degradation Mechanisms

The primary biotic fate of 1,1,1,2-TeCA in the environment is through anaerobic biodegradation. Under methanogenic conditions, it undergoes a rapid transformation primarily via reductive dichloroelimination.

Anaerobic Reductive Dichloroelimination

Studies using anaerobic granular sludge have demonstrated that 1,1,1,2-TeCA is readily biodegradable under methanogenic conditions. The principal mechanism is a biotic reductive dichloroelimination, where two adjacent chlorine atoms are removed, resulting in the equimolecular degradation of 1,1,1,2-TeCA to 1,1-dichloroethene (1,1-DCE).[1] This process is mediated by anaerobic bacteria and can proceed even without the addition of external electron donors.[1] However, the complete biodegradation of the resulting 1,1-DCE often requires the presence of a co-substrate, such as lactic acid, to proceed further.[1]

It should be noted that for the isomer 1,1,2,2-tetrachloroethane (B165197), anaerobic biodegradation can proceed through three different pathways: hydrogenolysis, dichloroelimination, or dehydrochlorination, leading to products like 1,2-dichloroethylene and 1,1,2-trichloroethane.[2]

Caption: Anaerobic biodegradation pathway of this compound.

Experimental Protocol: Anaerobic Microcosm Study

This protocol outlines a typical laboratory experiment to evaluate the anaerobic biodegradation of 1,1,1,2-TeCA.

-

Materials and Reagents:

-

Anaerobic mineral medium.[3]

-

Sediment and groundwater from a relevant, preferably contaminated, site.

-

Serum bottles (e.g., 250 mL) with Teflon-lined septa and aluminum crimp caps.[3]

-

This compound (neat standard).

-

Electron donor/co-substrate stock solutions (e.g., lactic acid, yeast extract).[1][3]

-

Syringes and needles for anaerobic transfer.

-

Gas chromatograph (GC) with an appropriate detector (e.g., ECD or MS) for analysis.[4]

-

Anaerobic glove box or chamber.

-

-

Procedure:

-

Preparation: All media and glassware must be made anaerobic by purging with an inert gas mixture (e.g., N₂/CO₂) and autoclaving.[3]

-

Microcosm Setup: Inside an anaerobic chamber, dispense a known amount of site sediment (e.g., 50 g) and groundwater (e.g., 150 mL) into each serum bottle.[3]

-

Spiking: Prepare an aqueous, anaerobic stock solution of 1,1,1,2-TeCA. Spike the microcosms to achieve the desired initial concentration.

-

Amendment: For test microcosms, add the desired electron donor or co-substrate from an anoxic stock solution.

-

Controls: Prepare control sets, including:

-

Killed Controls: Autoclaved or poisoned (e.g., with mercuric chloride) microcosms to assess abiotic degradation.

-

No-Substrate Controls: Live microcosms without the addition of an external electron donor.

-

-

Incubation: Crimp seal all bottles and incubate them in the dark at a constant temperature representative of the in-situ environment (e.g., 15-25°C).

-

Sampling and Analysis: Periodically, sacrifice replicate microcosms or withdraw headspace/aqueous samples. Analyze for 1,1,1,2-TeCA and its degradation products (e.g., 1,1-DCE) using GC.[4]

-

Abiotic Reaction Mechanisms

1,1,1,2-TeCA is also subject to several abiotic degradation processes, including dehydrochlorination, reductive dechlorination by zero-valent metals, and atmospheric oxidation.

Dehydrochlorination

In the presence of strong bases (e.g., sodium hydroxide) or under hydrolytic alkaline conditions, chlorinated ethanes undergo dehydrochlorination, an elimination reaction that removes a hydrogen and a chlorine atom to form an alkene.[5] For the isomer 1,1,2,2-tetrachloroethane, this reaction yields trichloroethylene (B50587) (TCE) as the primary product.[2][5] While specific kinetic data for 1,1,1,2-TeCA is scarce, a similar E2 elimination mechanism is expected.

Reductive Dechlorination with Zero-Valent Iron (ZVI)

Zero-valent iron (ZVI, Fe⁰) is a strong reductant that can effectively degrade chlorinated solvents in aqueous environments.[6] The reaction is a surface-mediated process where the ZVI is oxidized, donating electrons to the chlorinated compound, which is subsequently reduced.[7] Two primary pathways for this reductive dehalogenation are hydrogenolysis (replacement of a chlorine atom with hydrogen) and dichloroelimination (removal of two chlorine atoms to form a double bond).[6]

For the related compound 1,1,1-trichloroethane (B11378) (1,1,1-TCA), reaction with ZVI yields 1,1-dichloroethane (B41102) and ethane (B1197151) as major products, consistent with reductive dehalogenation.[8] For 1,1,2,2-tetrachloroethane, reaction with iron produces cis- and trans-dichloroethene via dichloroelimination and TCE via dehydrochlorination.[9] It is hypothesized that the reaction of 1,1,1,2-TeCA with ZVI would proceed similarly through these reductive pathways.

Caption: General mechanism of reductive dechlorination by Zero-Valent Iron (ZVI).

Experimental Protocol: ZVI Batch Reactor Study

This protocol describes a method for assessing the degradation of 1,1,1,2-TeCA by ZVI in a controlled laboratory setting.

-

Materials and Reagents:

-

Zero-valent iron particles (granular or nanoscale).

-

Deoxygenated, buffered water (e.g., HEPES or MOPS buffer).

-

Serum vials with Mininert septa.

-

This compound stock solution in a water-miscible solvent (e.g., methanol).

-

Acid solution (e.g., dilute HCl) for pre-washing ZVI (optional).[10]

-

Orbital shaker.

-

GC-MS for analysis.

-

-

Procedure:

-

ZVI Preparation (Optional): To remove surface oxides, wash the iron particles with a dilute acid solution, followed by rinsing with deoxygenated water until the pH is neutral.[10] Dry the particles under an inert atmosphere.

-

Reactor Setup: In an anaerobic environment, add a pre-weighed amount of ZVI to each serum vial.

-

Reaction Initiation: Add deoxygenated buffered water to each vial. Spike with the 1,1,1,2-TeCA stock solution to the target initial concentration, leaving minimal headspace.

-

Controls: Prepare controls without ZVI to monitor for hydrolysis and volatilization losses.

-

Incubation: Place the vials on an orbital shaker to ensure continuous mixing.

-

Sampling: At specified time intervals, sacrifice a vial from both the test and control groups.

-

Analysis: Extract an aliquot of the aqueous phase with a suitable solvent (e.g., hexane). Analyze the extract by GC-MS to quantify the concentration of 1,1,1,2-TeCA and identify/quantify any degradation products.

-

Atmospheric Oxidation by Hydroxyl Radicals